Cas no 1208692-67-4 (3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one)

3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one
- AKOS024514214
- 1208692-67-4
- 3-(2-methylpropyl)-6-phenylpyrimidin-4-one
- 3-isobutyl-6-phenylpyrimidin-4(3H)-one
- F5582-0449
-
- インチ: 1S/C14H16N2O/c1-11(2)9-16-10-15-13(8-14(16)17)12-6-4-3-5-7-12/h3-8,10-11H,9H2,1-2H3
- InChIKey: PLFAGQTVGJYVMK-UHFFFAOYSA-N
- ほほえんだ: O=C1C=C(C2C=CC=CC=2)N=CN1CC(C)C
計算された属性
- せいみつぶんしりょう: 228.126
- どういたいしつりょう: 228.126
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.7A^2
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5582-0449-5μmol |
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one |
1208692-67-4 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5582-0449-2μmol |
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one |
1208692-67-4 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5582-0449-1mg |
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one |
1208692-67-4 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5582-0449-2mg |
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one |
1208692-67-4 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5582-0449-5mg |
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one |
1208692-67-4 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5582-0449-3mg |
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one |
1208692-67-4 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5582-0449-4mg |
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one |
1208692-67-4 | 4mg |
$99.0 | 2023-09-09 |
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-oneに関する追加情報
Comprehensive Overview of 3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one (CAS No. 1208692-67-4)
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one (CAS No. 1208692-67-4) is a specialized organic compound belonging to the dihydropyrimidinone class. This heterocyclic structure has garnered significant attention in pharmaceutical and agrochemical research due to its versatile biological activity and potential applications in drug discovery. The compound's unique dihydropyrimidinone core serves as a privileged scaffold in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Recent scientific literature highlights the growing interest in 3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one as a building block for novel therapeutic agents. Researchers are particularly focused on its potential role in developing small molecule inhibitors targeting various disease pathways. The phenyl substitution at position 6 and the 2-methylpropyl group at position 3 contribute to its distinctive physicochemical properties, including enhanced lipophilicity and membrane permeability – critical factors in drug design.
The synthesis of CAS 1208692-67-4 typically involves multicomponent reactions, with the Biginelli reaction being a common approach. Modern synthetic protocols emphasize green chemistry principles, utilizing catalyst-free conditions or biocatalytic methods to improve sustainability. Analytical characterization of this compound generally employs advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography, ensuring precise structural verification and purity assessment.
In the context of current research trends, 3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one has been investigated for its potential in addressing antibiotic resistance – a critical global health challenge. Preliminary studies suggest modified derivatives may exhibit activity against resistant bacterial strains while maintaining favorable toxicity profiles. Additionally, the compound's scaffold shows promise in neuroprotective applications, with particular interest in neurodegenerative disease research.
The pharmaceutical industry's shift toward targeted therapies and personalized medicine has increased demand for specialized heterocyclic compounds like 1208692-67-4. Its structural features allow for diverse chemical modifications, enabling the development of compound libraries for high-throughput screening. Recent patent analyses reveal growing intellectual property activity surrounding dihydropyrimidinone derivatives, particularly in oncology and metabolic disorder applications.
From a commercial perspective, CAS 1208692-67-4 serves as an important research chemical for academic institutions and pharmaceutical developers. Suppliers typically offer the compound in various purity grades (98% to 99.9%) with comprehensive analytical documentation. Proper storage recommendations include protection from light and moisture at controlled temperatures to maintain stability.
Environmental and safety considerations for 3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one follow standard laboratory chemical handling protocols. While not classified as highly hazardous, appropriate personal protective equipment (PPE) including gloves and safety glasses is recommended during handling. Waste disposal should comply with local regulations for organic compounds.
Future research directions for this compound class may explore its potential in computational drug design and AI-assisted molecular optimization. The rise of machine learning in chemistry enables more efficient exploration of structural-activity relationships for dihydropyrimidinone derivatives. Additionally, the compound's photophysical properties warrant investigation for potential applications in material science and optoelectronic devices.
For researchers seeking alternatives or related compounds, structural analogs worth considering include various 4-substituted dihydropyrimidinones or N-alkylated derivatives. These modifications can significantly alter biological activity and physicochemical properties while maintaining the core scaffold's advantages. Comparative studies of these analogs often provide valuable structure-activity relationship insights.
The global market for specialized heterocyclic compounds like 1208692-67-4 continues to expand, driven by pharmaceutical R&D investments and academic research funding. Current market analysis suggests steady growth in demand for such building blocks, particularly in North America and Asia-Pacific regions. Quality control remains paramount, with suppliers increasingly adopting GMP-like standards for research chemicals.
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